A Comprehensive Guide to the Physicochemical Characterization of 3-(3-Chlorophenoxy)piperidine Hydrochloride for Drug Discovery and Development
A Comprehensive Guide to the Physicochemical Characterization of 3-(3-Chlorophenoxy)piperidine Hydrochloride for Drug Discovery and Development
Introduction: The Imperative of Physicochemical Profiling in Early-Stage Drug Discovery
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is contingent upon a deep understanding of its fundamental physicochemical properties. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, clinical efficacy are built. This guide focuses on 3-(3-Chlorophenoxy)piperidine hydrochloride, a heterocyclic compound representative of the scaffolds frequently explored in medicinal chemistry for their potential biological activities.[1]
While extensive public data on this specific meta-substituted isomer is scarce, its structural motifs—a piperidine ring, a chlorophenoxy group, and its hydrochloride salt form—suggest its relevance as a synthetic intermediate or a potential pharmacophore. The piperidine scaffold, in particular, is a cornerstone in over 70 commercialized drugs, valued for its synthetic tractability and diverse biological roles.[1] This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the critical experimental methodologies required to thoroughly characterize 3-(3-Chlorophenoxy)piperidine hydrochloride or any analogous novel compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the generation of robust and reliable data.
Part 1: Identity and Structural Confirmation
Before any other property is measured, the unequivocal confirmation of the compound's chemical identity and structure is paramount. This foundational step ensures that all subsequent data is attributed to the correct molecule. The synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy provides the highest level of confidence in structural elucidation.[2][3]
Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The primary objective of HRMS is to determine the compound's exact mass with high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental composition, distinguishing it from other potential molecules with the same nominal mass. An Electrospray Ionization (ESI) source is typically chosen for a polar, ionizable molecule like a piperidine hydrochloride, as it facilitates the formation of a protonated molecular ion ([M+H]^+).
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of 3-(3-Chlorophenoxy)piperidine hydrochloride in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a ~1 mg/mL stock solution. Further dilute this stock to a final concentration of ~10-50 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: The experimentally observed m/z of the most abundant peak corresponding to the ([M+H]^+) ion should be compared to the theoretical exact mass calculated for the protonated form of C₁₁H₁₅ClNO⁺. The difference should be within the instrument's mass accuracy tolerance (e.g., < 5 ppm).
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HRMS confirms the molecular formula, NMR spectroscopy reveals the precise arrangement of atoms and their connectivity. For 3-(3-Chlorophenoxy)piperidine hydrochloride, ¹H NMR will show the number of unique protons, their chemical environment, and their proximity to other protons (spin-spin coupling). ¹³C NMR will identify the number of unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton signals to their corresponding carbon atoms and map out the entire molecular skeleton. The chemical shifts and splitting patterns of the aromatic protons are particularly crucial for confirming the meta (1,3) substitution pattern on the chlorophenoxy ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterium Oxide, D₂O). DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the residual water peak does not obscure key signal regions.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. If necessary, run 2D NMR experiments (COSY, HSQC) to resolve any ambiguities in the structural assignment.
-
Data Interpretation: Analyze the chemical shifts (δ), integration values (proton count), and splitting patterns (multiplicity) to assemble the structure. The data should be consistent with a piperidine ring attached at the 3-position to a 3-chlorophenoxy group.
Caption: NMR Workflow for Structural Confirmation.
Part 2: Determination of Core Physicochemical Properties
The following properties are critical for predicting a compound's behavior in biological systems and for guiding formulation development.
Melting Point (Mp)
Trustworthiness: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A pure crystalline solid will typically melt over a narrow range (less than 2 °C), whereas impurities will depress and broaden the melting range.[4] This makes it a simple, yet powerful, self-validating system for purity assessment. For reference, the melting point of the parent piperidine hydrochloride is reported to be in the range of 245-248 °C.[5][6]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Place a small amount of the powdered sample into an open-ended capillary tube and tap gently to pack the solid to a height of 2-4 mm.[7]
-
Instrumentation: Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).[8]
-
Measurement (Rapid Scan): First, perform a rapid determination by heating at a rate of 10-20 °C/min to find an approximate melting range.[9]
-
Measurement (Slow Scan): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C/min.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like 3-(3-Chlorophenoxy)piperidine hydrochloride, solubility is highly pH-dependent. Therefore, it must be measured in relevant aqueous media, including simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8). The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility, as it ensures the solution is truly saturated.[10]
Experimental Protocol: Shake-Flask Solubility Determination
-
System Preparation: Prepare buffers at the desired pH values (e.g., pH 1.2, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.[11][12]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.
Caption: Shake-Flask Method for Solubility Determination.
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a compound with a basic piperidine nitrogen, the pKa will dictate its charge state in different compartments of the body, which profoundly impacts its membrane permeability, receptor binding, and solubility.[13] Potentiometric titration is a highly accurate and reliable method for pKa determination.[14][15] It involves monitoring pH changes as a titrant is added, allowing for the direct measurement of the inflection point corresponding to the pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water. If solubility is low, a co-solvent like methanol may be used, and the aqueous pKa is determined by extrapolation.[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]
-
Instrumentation: Use an automated titrator or a calibrated pH meter with a magnetic stirrer.
-
Titration: Purge the solution with nitrogen to remove dissolved CO₂.[15] Since the compound is a hydrochloride salt of a base, it will be titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH after each addition of titrant, once the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the buffer region).[14]
Part 3: Purity Assessment
Authoritative Grounding & Comprehensive References: A compound's purity must be quantitatively assessed, as even small amounts of impurities can affect biological activity and physicochemical measurements. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[17][18]
Purity Determination by HPLC
Trustworthiness: A well-developed HPLC method provides a robust and reproducible way to separate the main compound from any process-related impurities or degradation products. The use of a Photo-Diode Array (PDA) detector is a self-validating feature, as it allows for peak purity analysis by comparing UV spectra across a single peak.[19]
Exemplary HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for a molecule of this polarity.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate. This gradient approach ensures the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy), and also collect full spectral data using the PDA detector.
-
Purity Calculation: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
Caption: HPLC Workflow for Purity Determination.
Summary of Physicochemical Properties
The data generated from the aforementioned experiments should be compiled into a comprehensive table for easy reference and comparison.
| Property | Method | Result | Significance in Drug Development |
| Molecular Formula | High-Resolution Mass Spectrometry | C₁₁H₁₄ClNO | Confirms elemental composition. |
| Molecular Weight | High-Resolution Mass Spectrometry | 211.0764 g/mol (Free Base) | Foundational for all stoichiometric calculations. |
| Melting Point (Mp) | Capillary Method | To be determined | Indicator of purity and solid-state stability. |
| Aqueous Solubility | Shake-Flask Method | To be determined at pH 1.2, 6.8, 7.4 | Impacts dissolution rate and oral bioavailability. |
| pKa | Potentiometric Titration | To be determined | Governs ionization state, affecting absorption and distribution. |
| Purity | HPLC-PDA | To be determined | Ensures data quality and is a critical quality attribute (CQA). |
Conclusion
The systematic characterization of 3-(3-Chlorophenoxy)piperidine hydrochloride, as outlined in this guide, provides the essential data package required for its advancement in the drug discovery pipeline. By employing these robust and validated analytical techniques, researchers can build a comprehensive physicochemical profile, enabling informed decisions in lead optimization, formulation design, and preclinical development. This rigorous, methodology-focused approach ensures scientific integrity and provides the authoritative grounding necessary to transform a promising molecule into a potential therapeutic.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link] [Accessed February 13, 2026].
-
Quora. How do you perform the shake flask method to determine solubility?. (2017). Available at: [Link] [Accessed February 13, 2026].
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available at: [Link] [Accessed February 13, 2026].
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link] [Accessed February 13, 2026].
-
Lokey Lab Protocols. Shake Flask logK. (2017). Available at: [Link] [Accessed February 13, 2026].
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available at: [Link] [Accessed February 13, 2026].
-
ResearchGate. Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Available at: [Link] [Accessed February 13, 2026].
-
West Virginia University. Experiment 1 - Melting Points. Available at: [Link] [Accessed February 13, 2026].
-
National Center for Biotechnology Information. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). Available at: [Link] [Accessed February 13, 2026].
-
Chemdad. Piperidine hydrochloride. Product Page. Available at: [Link] [Accessed February 13, 2026].
-
Experiment name / Determination of melting point Experimental Procedures. Available at: [Link] [Accessed February 13, 2026].
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available at: [Link] [Accessed February 13, 2026].
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2012). Available at: [Link] [Accessed February 13, 2026].
-
ACS Publications. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). Available at: [Link] [Accessed February 13, 2026].
-
Westlab Canada. Measuring the Melting Point. (2023). Available at: [Link] [Accessed February 13, 2026].
-
SSERC. Melting point determination. Available at: [Link] [Accessed February 13, 2026].
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available at: [Link] [Accessed February 13, 2026].
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). Available at: [Link] [Accessed February 13, 2026].
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link] [Accessed February 13, 2026].
-
ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). Available at: [Link] [Accessed February 13, 2026].
-
National Center for Biotechnology Information. NMR-spectroscopic analysis of mixtures: from structure to function. (2011). Available at: [Link] [Accessed February 13, 2026].
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). Available at: [Link] [Accessed February 13, 2026].
-
YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). Available at: [Link] [Accessed February 13, 2026].
-
ResearchGate. Piperidine-based drug discovery. Available at: [Link] [Accessed February 13, 2026].
-
National Center for Biotechnology Information. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Available at: [Link] [Accessed February 13, 2026].
-
Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available at: [Link] [Accessed February 13, 2026].
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. (2018). Available at: [Link] [Accessed February 13, 2026].
-
Analytical Method Development by High Performance Liquid Chromatography. Available at: [Link] [Accessed February 13, 2026].
-
Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). (2017). Available at: [Link] [Accessed February 13, 2026].
-
Alchem Pharmtech. CAS N/A | 3-(2-(tert-Butyl)-4-chlorophenoxy)piperidine hydrochloride. Product Page. Available at: [Link] [Accessed February 13, 2026].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 7. vet.mu.edu.iq [vet.mu.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. quora.com [quora.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. wjpmr.com [wjpmr.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. asianjpr.com [asianjpr.com]
